molecular formula C19H16O6 B2504054 methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 304693-08-1

methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B2504054
CAS No.: 304693-08-1
M. Wt: 340.331
InChI Key: MWGMLZDECMVYFR-UHFFFAOYSA-N
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Description

Methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is an organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring The ethoxy group at the 7-position and the benzoate ester at the 4-position further define its chemical structure

Scientific Research Applications

Methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its chromen-4-one core is known to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes, such as apoptosis and cell proliferation.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural product analogs and synthetic derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced by reacting the chromen-4-one intermediate with ethyl iodide in the presence of a base, such as potassium carbonate.

    Formation of the Benzoate Ester: The final step involves the esterification of the hydroxyl group at the 4-position of the chromen-4-one core with methyl 4-hydroxybenzoate in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques, such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to form alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the benzoate ester, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles, such as amines or thiols, in the presence of a base, such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thio derivatives.

Mechanism of Action

The mechanism of action of methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate involves its interaction with various molecular targets and pathways. The chromen-4-one core can interact with enzymes, such as cyclooxygenases and lipoxygenases, inhibiting their activity and reducing the production of inflammatory mediators. Additionally, the compound can scavenge free radicals, thereby exerting antioxidant effects. In cancer cells, the compound can induce apoptosis by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(7-acetoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate: Similar structure with an acetoxy group instead of an ethoxy group.

    Methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate: Similar structure with a methoxy group instead of an ethoxy group.

    Methyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate: Similar structure with a hydroxy group instead of an ethoxy group.

Uniqueness

Methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is unique due to the presence of the ethoxy group at the 7-position, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

methyl 4-(7-ethoxy-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-3-23-14-8-9-15-16(10-14)24-11-17(18(15)20)25-13-6-4-12(5-7-13)19(21)22-2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGMLZDECMVYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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